molecular formula C20H19N5O2 B2957634 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1358888-62-6

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B2957634
CAS No.: 1358888-62-6
M. Wt: 361.405
InChI Key: YEIGTMWQAHWSNS-UHFFFAOYSA-N
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Description

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a complex organic molecule known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a triazoloquinoxaline core, which is known for its diverse pharmacological activities.

Biochemical Analysis

Biochemical Properties

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide has been found to interact with various biomolecules. It has been reported to intercalate DNA , suggesting that it may interact with enzymes and proteins involved in DNA replication and repair

Cellular Effects

The compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . It appears to influence cell function by interacting with DNA and potentially disrupting normal cellular processes. This could impact cell signaling pathways, gene expression, and cellular metabolism, although the specific pathways and processes affected are still being studied.

Molecular Mechanism

At the molecular level, this compound is believed to exert its effects through DNA intercalation This can lead to the inhibition or activation of enzymes, changes in gene expression, and other molecular changes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide typically involves multiple steps, beginning with the formation of the triazoloquinoxaline ring system. This can be achieved through a cyclization reaction involving a quinoxaline derivative and a suitable azide. The incorporation of the isopropyl group and the subsequent formation of the oxo functional group requires carefully controlled conditions, typically involving selective oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow chemistry to ensure efficient and reproducible synthesis. Key steps would include high-pressure hydrogenation for the reduction processes and high-temperature cyclization reactions for the formation of the triazoloquinoxaline ring system.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, particularly at the isopropyl group, resulting in the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can target the oxo functional group, potentially converting it to a hydroxyl group under mild conditions.

Common Reagents and Conditions: Oxidation reactions often employ reagents like hydrogen peroxide or sodium hypochlorite. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Substitution reactions typically require the presence of a strong base, such as sodium hydride, under an inert atmosphere.

Major Products: These reactions yield a variety of products, including hydroxyl derivatives from reduction, oxidized products with additional functional groups, and substituted triazoloquinoxalines from nucleophilic substitution.

Scientific Research Applications

  • Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: Investigation into its bioactivity, particularly its potential as an inhibitor of specific enzymes.

  • Medicine: Potential therapeutic applications due to its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: Usage as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • Triazoloquinoxaline Derivatives: Other derivatives may lack the specific functional groups present in 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide, resulting in different bioactivities.

  • Quinoxaline Compounds: These lack the triazole ring, which significantly affects their pharmacological profile.

  • Isopropyl Functionalized Compounds: Compounds with similar isopropyl groups may exhibit different reactivity based on the presence of other functional groups.

Similar Compounds: Related compounds include other triazoloquinoxaline derivatives, quinoxaline-based molecules, and analogs with varying substituents that influence their chemical and biological properties.

Properties

IUPAC Name

2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-13(2)18-22-23-19-20(27)24(15-10-6-7-11-16(15)25(18)19)12-17(26)21-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIGTMWQAHWSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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